

# FT-IR spectrum analysis of 2-Bromothioanisole

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An In-depth Technical Guide to the FT-IR Spectrum Analysis of **2-Bromothioanisole** 

### **Abstract**

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of **2-Bromothioanisole** (C<sub>7</sub>H<sub>7</sub>BrS). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound as a synthetic intermediate.[1] This document details the experimental protocol for acquiring a high-quality FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, presents a detailed analysis of the vibrational frequencies, and summarizes the key spectral data in a structured format. The logical workflow for spectral acquisition and the relationship between the molecular structure and its spectral signature are illustrated using diagrams.

## Introduction to 2-Bromothioanisole

**2-Bromothioanisole**, also known as 1-bromo-2-(methylthio)benzene, is an aromatic organosulfur compound. It exists as a colorless to pale yellow liquid at room temperature and is characterized by a benzene ring substituted with a bromine atom and a methylthio (-SCH<sub>3</sub>) group at the ortho positions.[1][2] Its bifunctional nature makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries for the creation of more complex bioactive molecules.[1][3] Accurate characterization of this compound is critical for quality control and reaction monitoring, and FT-IR spectroscopy serves as a rapid, non-destructive, and informative analytical tool for this purpose.[4] FT-IR provides a unique



molecular fingerprint by measuring the absorption of infrared radiation by the molecule's specific vibrational modes, allowing for the identification of key functional groups.[5]

Table 1: Physicochemical Properties of **2-Bromothioanisole** 

Property	Value	Reference(s)	
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrS	[6]	
Molecular Weight	203.10 g/mol	[6]	
CAS Number	19614-16-5	[7]	
Appearance	Colorless to pale yellow liquid [1]		
Density	1.522 g/mL at 25 °C (lit.)		
Boiling Point	145-146 °C / 27 mmHg (lit.)		
Refractive Index	n20/D 1.633 (lit.)		

# Experimental Protocol: FT-IR Analysis via ATR

The following protocol details the methodology for acquiring an FT-IR spectrum of liquid **2-Bromothioanisole** using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal for neat (undiluted) liquid samples, requiring minimal sample preparation.[8]

#### 2.1. Instrumentation and Materials

- Spectrometer: A Fourier-Transform Infrared Spectrometer (e.g., Bruker Tensor 27 FT-IR).[2]
  [7]
- Accessory: A single-reflection ATR accessory with a suitable crystal (e.g., diamond or germanium). Diamond is robust and suitable for a wide range of samples.[4]
- Sample: **2-Bromothioanisole**, 97% or higher purity.
- Cleaning Supplies: Isopropanol or ethanol and appropriate lint-free wipes.



#### 2.2. Step-by-Step Procedure

- Instrument Setup: Turn on the FT-IR spectrometer and allow the source and laser to stabilize. Set the spectral range for data collection, typically from 4000 to 400 cm<sup>-1</sup> for mid-IR analysis of organic compounds.[4]
- ATR Crystal Cleaning: Before analysis, thoroughly clean the surface of the ATR crystal.
  Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to ensure the crystal is clean and dry.
- Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H<sub>2</sub>O, CO<sub>2</sub>) and the instrument's intrinsic absorbance, which will be subtracted from the sample spectrum. It is recommended to average multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. [5]
- Sample Application: Place a single drop of 2-Bromothioanisole directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid sample.[9]
- Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters
  (scan number, resolution) as the background scan. The instrument software will
  automatically ratio the single beam sample spectrum against the background spectrum to
  produce the final absorbance or transmittance spectrum.[10]
- Post-Analysis Cleaning: After the measurement is complete, thoroughly clean the 2-Bromothioanisole from the ATR crystal using a solvent-moistened wipe followed by a dry wipe.

# FT-IR Spectrum Analysis and Data

The FT-IR spectrum of **2-Bromothioanisole** is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The key regions of interest are the aromatic C-H and C=C vibrations, the aliphatic C-H vibrations of the methyl group, and the characteristic low-frequency vibrations of the C-S and C-Br bonds.





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Caption: Experimental workflow for FT-IR analysis of **2-Bromothioanisole**.

Table 2: Characteristic FT-IR Absorption Bands for **2-Bromothioanisole** 



Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Assignment	Functional Group
3100 - 3000	Medium	C-H Stretch	Aromatic (Benzene Ring)
2960 - 2850	Medium-Strong	C-H Asymmetric & Symmetric Stretch	Aliphatic (-CH₃)
~1570	Medium-Strong	C=C Stretch	Aromatic Ring Skeletal Vibration
~1465	Medium	C-H Asymmetric Bend (Scissoring)	Aliphatic (-CH₃) / Aromatic Ring
~1430	Medium	C=C Stretch	Aromatic Ring Skeletal Vibration
~1380	Medium-Weak	C-H Symmetric Bend (Umbrella)	Aliphatic (-CH₃)
~1020	Strong	C-H In-plane Bend / Ring Vibration	Aromatic (1,2-disubstituted)
~750	Strong	C-H Out-of-plane Bend	Aromatic (1,2-disubstituted)
730 - 570	Medium-Weak	C-S Stretch	Thioether
600 - 500	Medium-Strong	C-Br Stretch	Aryl Halide

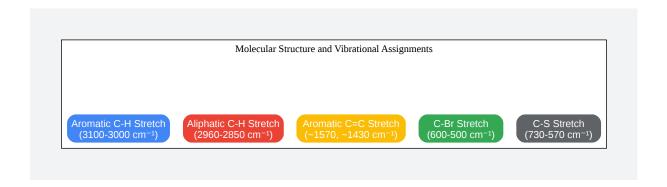
Note: The exact peak positions and intensities can be influenced by the sample state and instrument. The data presented is based on established vibrational frequency correlation tables and studies on related thioanisole derivatives.[5][11][12][13]

## **Detailed Interpretation**

• Aromatic Region (3100-3000 cm<sup>-1</sup> and 1600-1400 cm<sup>-1</sup>): The weak to medium bands above 3000 cm<sup>-1</sup> are characteristic of the C-H stretching vibrations on the benzene ring. The sharp peaks in the 1570-1430 cm<sup>-1</sup> range are due to the carbon-carbon stretching vibrations within the aromatic ring, which are typical for substituted benzenes.[5]



- Aliphatic Region (3000-2850 cm<sup>-1</sup> and 1465-1380 cm<sup>-1</sup>): The peaks just below 3000 cm<sup>-1</sup> correspond to the asymmetric and symmetric stretching of the C-H bonds in the methyl (-CH<sub>3</sub>) group of the thioether moiety. The bending (scissoring and umbrella) modes of this methyl group are observed around 1465 cm<sup>-1</sup> and 1380 cm<sup>-1</sup>, respectively.[13]
- Fingerprint Region (< 1500 cm<sup>-1</sup>): This region contains a wealth of structural information.
  - Substitution Pattern: A strong band around 750 cm<sup>-1</sup> is a key indicator of ortho (1,2) disubstitution on a benzene ring, arising from the C-H out-of-plane bending vibrations of the four adjacent hydrogen atoms.[5]
  - C-S and C-Br Vibrations: The stretching vibrations for the carbon-sulfur and carbon-bromine bonds are found at lower wavenumbers. The C-S stretch typically appears in the 730-570 cm<sup>-1</sup> range, while the C-Br stretch is found between 600 and 500 cm<sup>-1</sup>.[13]
    These bands can be weak and may overlap with other vibrations in the fingerprint region.



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Caption: Key functional groups of **2-Bromothioanisole** and their IR regions.

## Conclusion



FT-IR spectroscopy is an essential analytical technique for the structural confirmation and quality assessment of **2-Bromothioanisole**. By following a standardized ATR-FTIR protocol, a reproducible and high-quality spectrum can be obtained efficiently. The analysis of this spectrum reveals characteristic absorption bands that confirm the presence of the aromatic ring, the methylthio group, the carbon-bromine bond, and the specific ortho-substitution pattern. The data and methodologies presented in this guide provide a solid foundation for researchers and scientists working with this important chemical intermediate.

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